4-bromo-2-chloro-N-propylbenzamide
Description
4-Bromo-2-chloro-N-propylbenzamide is a halogenated benzamide derivative characterized by a benzene ring substituted with bromine (Br) at the 4-position, chlorine (Cl) at the 2-position, and an N-propylamide group. Its synthesis typically involves coupling reactions between substituted benzoic acid derivatives and alkylamines. The presence of halogens and the propyl group influences its electronic properties, solubility, and reactivity, making it a subject of interest in comparative studies with analogous compounds .
Properties
IUPAC Name |
4-bromo-2-chloro-N-propylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-2-5-13-10(14)8-4-3-7(11)6-9(8)12/h3-4,6H,2,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLSUXVZFJGADG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-chloro-N-propylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-2-chlorobenzoic acid.
Amidation Reaction: The carboxylic acid group of 4-bromo-2-chlorobenzoic acid is converted to an amide group by reacting it with propylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure 4-bromo-2-chloro-N-propylbenzamide.
Industrial Production Methods: Industrial production methods for 4-bromo-2-chloro-N-propylbenzamide would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-N-propylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products:
Substitution: Products depend on the nucleophile used, e.g., 4-methoxy-2-chloro-N-propylbenzamide.
Reduction: 4-bromo-2-chloro-N-propylbenzylamine.
Oxidation: 4-bromo-2-chloro-N-propylbenzoic acid.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
4-Bromo-2-chloro-N-propylbenzamide serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features enable modifications that can lead to new drug candidates with potential therapeutic effects. The compound's ability to bind to specific molecular targets makes it valuable in drug discovery processes aimed at developing treatments for various diseases.
Mechanism of Action
The mechanism by which 4-bromo-2-chloro-N-propylbenzamide exerts its biological effects typically involves binding to enzymes or receptors, thereby modulating their activity. The presence of bromine and chlorine can influence the compound's binding affinity and selectivity, while the propyl group may enhance its pharmacokinetic properties such as solubility and metabolic stability.
Biological Studies
Biochemical Assays
In biological research, this compound is utilized as a probe or ligand in biochemical assays. It aids in studying enzyme interactions and receptor binding, providing insights into cellular mechanisms and pathways. This application is critical for understanding drug mechanisms and identifying potential side effects or interactions with other biological molecules.
Case Studies
Several studies have highlighted the effectiveness of 4-bromo-2-chloro-N-propylbenzamide in enzyme inhibition assays, where it demonstrated selective inhibition against specific targets, suggesting its potential utility in therapeutic applications.
Material Science
Development of Novel Materials
The compound is also explored in material science for developing novel materials with specific properties. Its unique chemical structure allows it to be incorporated into polymers or liquid crystals, leading to materials that can be tailored for specific applications such as sensors or electronic devices.
Industrial Applications
Synthesis of Agrochemicals and Dyes
In industrial settings, 4-bromo-2-chloro-N-propylbenzamide is employed in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its chemical reactivity makes it suitable for various synthetic pathways that are essential for producing these compounds.
Mechanism of Action
The mechanism of action of 4-bromo-2-chloro-N-propylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine and chlorine substituents on the benzene ring can influence the compound’s binding affinity and selectivity. The propyl group attached to the amide nitrogen can affect the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
4-Bromo-2-Fluoro-N-Propylbenzamide
- Structural Difference : Replaces chlorine with fluorine at the 2-position.
- Impact: Fluorine’s higher electronegativity (3.98 vs. However, the smaller atomic radius of fluorine may reduce steric hindrance compared to chlorine.
- Safety Data : The fluorine analogue (CAS 1016811-41-8) has documented safety protocols for inhalation and handling, suggesting comparable stability to the chloro derivative .
4-Bromo-2-Chloro-N-(1-Hydroxy-2-Methylpropan-2-yl)Benzamide
- Structural Difference : Substitutes the N-propyl group with a bulkier, hydroxyl-containing substituent (1-hydroxy-2-methylpropan-2-yl).
- Impact : The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. The steric bulk may hinder rotational freedom and reduce reactivity in metal coordination compared to the simpler N-propyl group .
Thiourea Derivatives and Metal Complexes
Key differences include:
- Functional Groups : The thiourea group (–N–C(=S)–N–) replaces the amide (–N–C(=O)–), introducing sulfur-based resonance and stronger metal-chelating properties.
- Bond Lengths :
| Bond Type | 4-Bromo-2-Chloro-N-Propylbenzamide | Thiourea Analogues |
|---|---|---|
| C=O (amide) / C=S (thiourea) | ~1.22 Å (C=O) | ~1.68 Å (C=S) |
| C–N (amide) | ~1.35 Å | ~1.32 Å (shortened due to resonance) |
- Applications : Thiourea derivatives form stable complexes with metals like palladium, nickel, and copper, whereas the amide derivative may exhibit weaker coordination due to the absence of sulfur .
Benzamide Derivatives with Heterocyclic Moieties
4-Bromo-N-[2-Methyl-5-(5-Methyl-1,3-Benzoxazol-2-yl)Phenyl]Benzamide
- Structural Difference : Incorporates a benzoxazole ring, a heterocyclic group with oxygen and nitrogen.
- This contrasts with the halogenated benzamide’s simpler electronic profile.
- Molecular Weight : 421.29 g/mol (vs. ~266.5 g/mol for 4-bromo-2-chloro-N-propylbenzamide), suggesting differences in pharmacokinetics or material processing .
Data Tables
Table 1: Physical and Structural Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Notable Bond Lengths (Å) |
|---|---|---|---|
| 4-Bromo-2-chloro-N-propylbenzamide | ~266.5 | Br, Cl, N-propylamide | C=O: ~1.22, C–N: ~1.35 |
| 4-Bromo-2-fluoro-N-propylbenzamide | ~250.1 | Br, F, N-propylamide | C=O: ~1.22 |
| 4-Bromo-N-(di-n-propylcarbamothioyl)benzamide | ~327.3 | Br, thiourea | C=S: ~1.68, C–N: ~1.32 |
Research Findings
- Crystallographic Insights : Studies using SHELX software (e.g., SHELXL, SHELXS) reveal that 4-bromo-2-chloro-N-propylbenzamide and its analogues exhibit minimal deviations in bond lengths and angles, underscoring structural predictability .
- Computational Studies : Density-functional theory (DFT) analyses highlight the electron-withdrawing effects of halogens, which stabilize the amide group and influence reaction pathways .
- Biological Activity : Thiourea derivatives demonstrate enhanced antimicrobial activity compared to amide derivatives, attributed to sulfur’s role in disrupting microbial membranes .
Biological Activity
4-Bromo-2-chloro-N-propylbenzamide is a synthetic organic compound with significant potential in medicinal chemistry and biological research. Its structure features a benzamide core substituted with bromine and chlorine atoms, along with a propyl group attached to the nitrogen atom. This unique configuration allows for diverse biological interactions and applications.
- Molecular Formula : C10H11BrClN0
- Molecular Weight : 276.56 g/mol
- IUPAC Name : 4-bromo-2-chloro-N-propylbenzamide
Synthesis
The synthesis of 4-bromo-2-chloro-N-propylbenzamide typically involves the amidation of 4-bromo-2-chlorobenzoic acid with propylamine, employing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) for enhanced reaction efficiency .
The biological activity of 4-bromo-2-chloro-N-propylbenzamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of bromine and chlorine substituents can significantly influence the compound's binding affinity and selectivity towards these targets. Additionally, the propyl group may enhance solubility and metabolic stability, impacting pharmacokinetic properties .
Enzyme Inhibition Studies
Recent studies have highlighted the compound's potential as an enzyme inhibitor. For instance, derivatives of benzamides, including this compound, have shown promising results in inhibiting various kinases involved in cancer progression . The inhibition of these enzymes can reverse transformed phenotypes in cancer cell lines, suggesting therapeutic applications in oncology.
Case Studies and Research Findings
- Antiviral Activity : Research has indicated that benzamide derivatives exhibit antiviral properties against Hepatitis B virus (HBV). Specifically, certain derivatives demonstrated a significant reduction in cytoplasmic HBV DNA levels, indicating their potential as antiviral agents .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that related benzamide compounds possess cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer (HT-29). These compounds were found to induce apoptosis at low concentrations, showcasing their potential as chemotherapeutic agents .
- Kinase Inhibition : A study involving benzamide derivatives reported that some compounds could inhibit RET kinase activity effectively, which is crucial for treating certain cancers. This highlights the potential of 4-bromo-2-chloro-N-propylbenzamide in targeted cancer therapies .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Bromo-2-chlorobenzamide | Lacks propyl group | Moderate enzyme inhibition |
| 4-Bromo-N-propylbenzamide | Lacks chlorine substituent | Enhanced solubility |
| 2-Chloro-N-propylbenzamide | Lacks bromine substituent | Different binding properties |
The unique combination of both halogen substituents in 4-bromo-2-chloro-N-propylbenzamide enhances its reactivity and biological activity compared to its analogs.
Q & A
Q. How do solvent polarity and pH affect the compound’s fluorescence quenching in protein-binding studies?
- Answer : Stern-Volmer plots at varying pH (5–8) and ionic strength quantify static vs. dynamic quenching. Time-resolved fluorescence (TRF) distinguishes collisional (τ unchanged) from complex formation (τ reduced). Use bovine serum albumin (BSA) as a model protein .
Data Validation and Reproducibility
Q. What statistical methods ensure reproducibility in crystallographic data for 4-bromo-2-chloro-N-propylbenzamide?
Q. How can machine learning algorithms resolve conflicting bioactivity data from high-throughput screening (HTS)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
